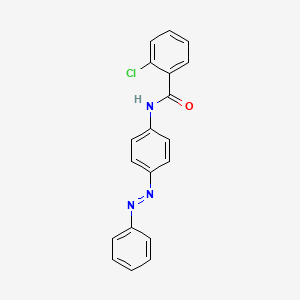

(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-phenyldiazenylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O/c20-18-9-5-4-8-17(18)19(24)21-14-10-12-16(13-11-14)23-22-15-6-2-1-3-7-15/h1-13H,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSBSLQMSAZXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101040280 | |

| Record name | Benzamide, 2-chloro-N-[4-[(1E)-2-phenyldiazenyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101040280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1164565-64-3 | |

| Record name | Benzamide, 2-chloro-N-[4-[(1E)-2-phenyldiazenyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101040280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of E 2 Chloro N 4 Phenyldiazenyl Phenyl Benzamide

Strategic Approaches for the Synthesis of (E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide

The construction of this target molecule relies on the strategic formation of its core components and their subsequent linkage. The primary disconnection points are typically at the amide bond and the azo linkage, allowing for a convergent synthesis.

Multi-Step Synthesis Pathways from Established Precursors

A common and reliable approach involves a sequential, multi-step synthesis that builds the molecule by forming the key functional groups in a controlled manner. researchgate.net

The central benzamide (B126) core is typically formed through the acylation of an amine with a carboxylic acid derivative. For the synthesis of this compound, this involves the reaction of 4-(phenyldiazenyl)aniline with a 2-chlorobenzoyl derivative.

One established method for forming N-arylbenzamides is the reaction of a substituted benzoic acid with an aniline (B41778) in the presence of a coupling agent. chemicalbook.com For instance, 2-chlorobenzoic acid can be activated with reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) in a solvent such as dichloromethane (B109758) (DCM). The subsequent addition of the amine, in this case, 4-(phenyldiazenyl)aniline, leads to the formation of the desired amide bond. chemicalbook.com

Alternative methods for benzamide synthesis include the reaction of benzoic acid and urea (B33335) with a boric acid catalyst or the reaction of benzoyl chloride with ammonia. youtube.comyoutube.com

Table 1: Representative Conditions for Benzamide Formation

| Acylating Agent Precursor | Amine | Coupling Agents/Catalysts | Solvent | Reference |

|---|---|---|---|---|

| Substituted benzoic acid | 4-Nitroaniline | EDCI, DMAP | Dichloromethane | chemicalbook.com |

This table presents general methodologies for benzamide formation that can be adapted for the synthesis of the target compound.

The chlorophenyl substituent is introduced by using a precursor that already contains the chloro-substituted benzene (B151609) ring. In the context of the multi-step synthesis, 2-chlorobenzoic acid or its more reactive derivative, 2-chlorobenzoyl chloride, serves as the source of this moiety. nih.govnih.gov The choice of this precursor ensures the correct regiochemistry of the chlorine atom on the benzoyl portion of the final molecule. The structural conformation of related N-(chlorophenyl)benzamides has been studied, revealing how the position of the chloro substituent can influence the dihedral angles between the aromatic rings. nih.govnih.gov

The phenyldiazenyl group (-N=N-Ph) is a key chromophore and is typically constructed using a diazotization-coupling reaction. nih.govresearchgate.net This classic method for forming azo compounds involves two main steps:

Diazotization: An aromatic primary amine is converted into a diazonium salt. For the synthesis of the 4-(phenyldiazenyl)aniline precursor, aniline is treated with a source of nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. savemyexams.comyoutube.comunb.ca

Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich aromatic compound. researchgate.net To form 4-(phenyldiazenyl)aniline, the benzenediazonium (B1195382) salt is coupled with aniline. rsc.org

This two-step process is a versatile and widely used method for the synthesis of a vast array of azo compounds. uobasrah.edu.iqorganic-chemistry.org The reaction conditions, particularly temperature and pH, are crucial for achieving good yields. savemyexams.comuobasrah.edu.iq

Table 2: General Steps for Diazotization-Coupling Reaction

| Step | Reactants | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Diazotization | Aniline | NaNO₂, HCl | 0-5 °C | Benzenediazonium chloride | savemyexams.comunb.ca |

One-Pot and Multicomponent Reaction Strategies for Analogues

Modern synthetic chemistry often favors one-pot and multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate complex molecules in a single step. mdpi.comresearchgate.net While a specific one-pot synthesis for this compound is not extensively documented, methodologies for analogous compounds suggest its feasibility.

For instance, one-pot methods for the synthesis of other azo compounds have been developed, where the diazotization and coupling steps are performed in the same reaction vessel without isolating the intermediate diazonium salt. researchgate.netresearchgate.net Similarly, multicomponent reactions involving diazo reagents are used to construct a variety of heterocyclic and open-chain structures. mdpi.comresearchgate.net These strategies could potentially be adapted to synthesize analogues of the target molecule by combining suitable precursors in a single reaction. For example, a one-pot synthesis of benzimidazole (B57391) derivatives has been achieved through the condensation of o-phenylenediamine (B120857) and aromatic aldehydes. ichem.md

Ring-Opening Reactions of Azo-Oxazolones as a Synthetic Route to Azo-Benzamides

An alternative and elegant route to azo-benzamide derivatives involves the ring-opening of azo-substituted oxazolone (B7731731) (also known as azlactone) rings. researchgate.netresearchgate.net This method proceeds in two main stages:

Synthesis of Azo-Oxazolone: An azo-substituted benzaldehyde (B42025) is condensed with an N-acylglycine (like hippuric acid) in the presence of a dehydrating agent such as acetic anhydride (B1165640) and a weak base like sodium acetate. This forms the 4-aryl-2-phenyloxazol-5-one containing the azo moiety. researchgate.net

Ring-Opening: The synthesized azo-oxazolone is then subjected to nucleophilic attack by an amine. The strain of the five-membered ring facilitates its opening, leading to the formation of an acyclic azo-benzamide derivative. researchgate.netresearchgate.net Microwave-assisted ring-opening reactions have been shown to be effective, reducing reaction times and improving yields. researchgate.net

This methodology offers a pathway to a variety of substituted azo-benzamides by varying the starting azo-aldehyde and the amine used for the ring-opening step. researchgate.netresearchgate.net

Table 3: Summary of Synthetic Strategies

| Strategy | Description | Key Intermediates/Reactions | Advantages | Reference |

|---|---|---|---|---|

| Multi-Step Synthesis | Sequential formation of amide and azo linkages. | 4-(Phenyldiazenyl)aniline, 2-Chlorobenzoic acid derivative, Diazotization-coupling. | Reliable, well-established, good control over each step. | researchgate.netrsc.org |

| One-Pot/Multicomponent Reactions | Combination of multiple reaction steps in a single pot. | In situ formation of intermediates. | Increased efficiency, reduced waste, shorter synthesis time. | mdpi.comresearchgate.net |

Stereocontrol in (E)-Azo Bond Formation

The defining feature of the target molecule, aside from its benzamide structure, is the azo functional group (-N=N-) connecting two phenyl rings. Azo compounds can exist as two geometric isomers: (E) (trans) and (Z) (cis). The (E)-isomer is generally the thermodynamically more stable form due to reduced steric hindrance. nih.govresearchgate.net Control over the formation of this bond to selectively yield the (E)-isomer is a critical aspect of the synthesis.

The synthesis of this compound is most effectively approached through a convergent synthesis, preparing the key intermediates separately before the final coupling step. This strategy allows for precise control over the structure and stereochemistry. A plausible and widely used methodology involves two main stages: the formation of the (E)-azobenzene core followed by amide bond formation.

Stage 1: Synthesis of (E)-4-(phenyldiazenyl)aniline

The precursor, (E)-4-(phenyldiazenyl)aniline (also known as 4-aminoazobenzene (B166484) or Aniline Yellow), is synthesized via an azo coupling reaction. mdpi.comorganic-chemistry.orgquora.com This reaction is a type of electrophilic aromatic substitution. libretexts.orglibretexts.org

Diazotization: Aniline is treated with a cold solution of sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at temperatures between 0-5 °C. This forms a benzenediazonium chloride salt. Maintaining a low temperature is crucial as diazonium salts are unstable at higher temperatures. mdpi.comlibretexts.org

Azo Coupling: The benzenediazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound. In this case, another molecule of aniline acts as the coupling partner. The reaction is typically carried out in a mildly acidic or neutral solution. organic-chemistry.orgquora.com The amino group (-NH₂) of the aniline is a strong activating, ortho-, para-directing group, leading the substitution to occur preferentially at the para position, which is sterically more accessible. libretexts.org This coupling reaction almost exclusively yields the thermodynamically favored (E)-isomer. libretexts.orglibretexts.org

Stage 2: Amide Bond Formation

The final step is the formation of the amide linkage. This is achieved by reacting the synthesized (E)-4-(phenyldiazenyl)aniline with 2-chlorobenzoyl chloride. researchgate.nethud.ac.uksphinxsai.com

A solution of (E)-4-(phenyldiazenyl)aniline is treated with 2-chlorobenzoyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) and in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine. The base serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. This method is a standard procedure for synthesizing N-substituted benzamides. nih.govmdpi.com

This two-stage process provides a reliable route to the desired product, ensuring the correct regiochemistry and the required (E)-stereochemistry of the azo bond.

The high stereoselectivity for the (E)-isomer in azo coupling reactions is a result of fundamental thermodynamic principles. The (E)-configuration, where the two aromatic rings are on opposite sides of the N=N double bond, is significantly more stable than the (Z)-configuration, where they are on the same side. The energy difference is approximately 12 kcal/mol. nih.gov

While the initial coupling of the diazonium ion to the aromatic ring can theoretically lead to either isomer, the energy barrier for isomerization is relatively low. The (Z)-isomer can convert to the more stable (E)-isomer either thermally or photochemically. nih.gov Under the standard thermal conditions of an azo coupling reaction, the equilibrium strongly favors the formation and isolation of the (E)-product. libretexts.orglibretexts.org The half-life of the (Z)-isomer can range from milliseconds to days depending on the substitution pattern and solvent, but for simple azobenzenes, the thermal relaxation to the (E)-form is typically rapid at room temperature. nih.govrsc.org Therefore, directed synthesis of the (E)-isomer does not usually require special stereocontrolling reagents but rather relies on allowing the reaction to reach thermodynamic equilibrium.

Chemical Derivatization and Structural Diversification of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. Derivatization can be targeted at any of the three distinct phenyl rings within the molecule. The feasibility and outcome of these modifications are governed by the principles of electrophilic aromatic substitution, dictated by the directing effects of the existing substituents. wikipedia.org

This ring is substituted with a chlorine atom and the amide group (-C(O)NH-Ar).

Directing Effects: The chlorine atom is a weakly deactivating but ortho-, para-directing group. pressbooks.pubunizin.org The amide carbonyl group is moderately deactivating and a meta-director. organicchemistrytutor.com

Potential Reactions: Electrophilic substitution on this ring is generally disfavored due to the presence of two deactivating groups. However, under forcing conditions (e.g., nitration with fuming nitric/sulfuric acid), substitution is possible. masterorganicchemistry.com The position of the incoming electrophile would be influenced by both groups. For instance, nitration would likely yield a mixture of isomers, with substitution occurring ortho to the chlorine and meta to the amide group (i.e., at the 3- or 5-positions relative to the amide).

This part of the molecule consists of two phenyl rings linked by the azo bridge.

Ring A (Attached to the Benzamide): This ring is substituted by the amide nitrogen (-NH-) and the azo group (-N=N-Ar). The amide nitrogen is a powerful activating, ortho-, para-directing group due to resonance donation of its lone pair. pressbooks.pub Conversely, the azo group acts as a deactivating, meta-directing group. pearson.compearson.com The potent activating effect of the amide nitrogen will overwhelmingly dictate the position of substitution. Since the para position is occupied by the azo group, electrophilic substitution (e.g., halogenation, nitration) will be strongly directed to the positions ortho to the amide nitrogen.

Ring B (Terminal Phenyl Ring): This ring is monosubstituted with the azo group. As a deactivating, meta-directing group, it will direct incoming electrophiles to the meta positions (3'- and 5'-positions). pearson.compearson.com

Based on the directing effects discussed, a variety of functional groups can be introduced onto the molecular scaffold using established synthetic protocols for electrophilic aromatic substitution.

Halogenation: Using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms.

Nitration: A mixture of concentrated nitric acid and sulfuric acid can install a nitro group (-NO₂). youtube.com

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide or acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can add alkyl or acyl groups, respectively. youtube.comlibretexts.org These reactions are most effective on the activated "Ring A" and may be sluggish or unsuccessful on the deactivated rings.

The table below summarizes the expected major products for the introduction of a new substituent "E" via electrophilic aromatic substitution on the different phenyl rings of the parent compound.

| Target Ring | Existing Substituents | Directing Effect | Predicted Position of Substitution (E) |

| Benzamide Phenyl Ring | -Cl, -C(O)NH-Ar | -Cl: o,p-directing (deactivating)-C(O)NH-Ar: m-directing (deactivating) | Substitution is difficult; likely mixture of isomers. |

| Phenyldiazenyl Ring A | -NH-C(O)Ar, -N=N-Ar | -NH-C(O)Ar: o,p-directing (activating)-N=N-Ar: m-directing (deactivating) | Ortho to the amide nitrogen. |

| Phenyldiazenyl Ring B | -N=N-Ar | -N=N-Ar: m-directing (deactivating) | Meta to the azo group. |

This systematic approach to derivatization allows for the fine-tuning of the molecule's steric and electronic properties, enabling the exploration of structure-activity relationships for various applications.

Heterocyclic Incorporations within the Benzamide or Azo Scaffold

Currently, there is a notable absence of specific published research detailing the synthetic methodologies and advanced chemical transformations for the direct incorporation of heterocyclic systems into the benzamide or azo scaffold of This compound . While the synthesis of azo dye derivatives incorporating various heterocyclic moieties is a significant area of interest in medicinal and materials chemistry, specific pathways originating from this particular compound have not been documented in available scientific literature.

General strategies for the modification of related structural motifs, such as benzamides and azo compounds, often involve multi-step synthetic sequences. These can include transition metal-catalyzed cross-coupling reactions to introduce functionalities that can then undergo cyclization, or direct condensation reactions with appropriate reagents to form heterocyclic rings. For instance, the C-H activation of benzamides has been utilized as a route to access nitrogen-containing heterocycles. Similarly, the azo group can sometimes participate in cyclization reactions, or the aromatic rings of the azo dye can be functionalized to build heterocyclic systems.

However, without specific studies on This compound , any discussion of potential heterocyclic incorporations would be speculative and fall outside the scope of documented research findings for this compound. The reactivity of the chloro-substituted benzamide portion and the phenyldiazenylphenyl moiety would need to be experimentally investigated to determine viable routes for heterocyclic annulation.

Further research is required to explore and develop synthetic routes for the creation of novel heterocyclic derivatives of This compound . Such studies would be essential to understand the chemical possibilities and to access new molecular architectures based on this scaffold.

Spectroscopic and Structural Analysis of this compound Remains Elusive in Publicly Available Data

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of publicly available advanced spectroscopic and structural characterization data for the chemical compound this compound. Despite extensive searches for detailed experimental findings, specific data pertaining to its vibrational and nuclear magnetic resonance spectroscopy, crucial for a complete structural elucidation and functional group analysis, could not be located.

The requested in-depth analysis, which was to be structured around Fourier Transform Infrared (FT-IR) and Raman vibrational spectroscopy, as well as one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, cannot be completed at this time due to the absence of the necessary experimental results in accessible records.

While spectroscopic data for structurally related compounds, such as various substituted benzamides and other molecules containing the phenyldiazenyl moiety, are available, these are not directly applicable for a scientifically accurate and exclusive analysis of the target compound, this compound. The unique electronic and steric environment created by the specific arrangement of the 2-chloro-benzamide and the 4-(phenyldiazenyl)phenyl groups necessitates dedicated experimental characterization.

Consequently, the generation of the detailed article, including data tables for characteristic FT-IR band assignments, complementary Raman vibrational modes, proton and carbon NMR chemical shifts, coupling patterns, and 2D-NMR correlations, is not possible. The scientific community awaits the synthesis and subsequent detailed spectroscopic analysis of this compound to fill this gap in the chemical literature.

Advanced Spectroscopic and Structural Characterization of E 2 Chloro N 4 Phenyldiazenyl Phenyl Benzamide

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

No specific mass spectrometry data, including Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS), or identified diagnostic fragmentation pathways for (E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide, has been found in published research.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

There is no available literature detailing the Ultraviolet-Visible (UV-Vis) spectroscopy of this compound. Consequently, an analysis of its π→π* (K-band) and n→π* (R-band) transitions of the azo chromophore, or any investigation into its solvatochromic behavior and the environmental effects on its absorption spectra, cannot be provided.

Based on a comprehensive search of available scientific literature, there is no specific published data on the advanced spectroscopic and structural characterization of the compound This compound corresponding to the requested outline.

Detailed research findings on the photoluminescence spectroscopy, single-crystal X-ray diffraction for atomic coordinates and bond parameters, or the analysis of crystal packing and intermolecular interactions for this specific molecule are not present in the public domain.

Theoretical and Computational Chemistry Studies of E 2 Chloro N 4 Phenyldiazenyl Phenyl Benzamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemical research, offering a window into molecular behavior at the electronic level. For a molecule such as (E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide, which combines a benzamide (B126) structure with an azo dye moiety, these methods can elucidate key features that govern its chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method to determine the ground-state electronic structure and equilibrium geometry of molecules. researchgate.netresearchgate.net The core principle of DFT is to model the electron correlation via a functional of the electron density. For organic molecules, DFT calculations can predict molecular geometries with a high degree of accuracy.

The process begins with geometry optimization, where the molecule's structure is computationally adjusted to find the lowest energy conformation. mdpi.com This involves calculating forces on each atom and iteratively moving them until a stable structure on the potential energy surface is located. For benzamide and azo dye derivatives, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-31G(d,p), is a common choice for achieving a balance between accuracy and computational cost. researchgate.netmdpi.comresearchgate.net The resulting optimized structure provides key parameters like bond lengths, bond angles, and dihedral angles. mdpi.com These theoretical values can then be compared with experimental data from techniques like X-ray crystallography, often showing good agreement. researchgate.netresearchgate.net

The following table presents typical geometric parameters that can be obtained for the core structures within the target molecule, based on computational studies of similar compounds.

Table 1: Exemplary Calculated Geometrical Parameters from DFT Studies| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| C-N (amide) | ~1.36 Å | |

| N=N (azo) | ~1.25 Å | |

| C-Cl | ~1.75 Å | |

| Bond Angle | O=C-N (amide) | ~122° |

| C-N=N (azo) | ~113° | |

| Dihedral Angle | C-C-N-H | Defines planarity of amide |

Note: These values are illustrative and based on DFT calculations for related benzamide and azo compounds.

To investigate the electronic absorption properties, such as those responsible for the color of azo dyes, Time-Dependent Density Functional Theory (TDDFT) is employed. researchgate.netresearchgate.net TDDFT is an extension of DFT that allows for the calculation of excited-state properties, providing insights into how the molecule interacts with light. mdpi.comnih.gov

This method calculates the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's optimized geometry. mdpi.com These energies, along with their corresponding oscillator strengths (a measure of the transition probability), are used to simulate the molecule's UV-Visible absorption spectrum. researchgate.net The calculated maximum absorption wavelength (λmax) can then be compared with experimental spectroscopic data. researchgate.net For azo compounds, the characteristic color arises from electronic transitions, often of a π → π* nature, within the conjugated system. acs.orgresearchgate.net TDDFT calculations can identify the specific molecular orbitals involved in these key electronic transitions. niscpr.res.in

The table below illustrates the kind of data generated from TDDFT calculations to characterize electronic transitions.

Table 2: Illustrative TDDFT Data for Electronic Transitions| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ (π → π*) | ~450 | ~2.75 | > 0.1 |

| S₀ → S₂ (n → π*) | ~320 | ~3.87 | < 0.01 |

| S₀ → S₃ (π → π*) | ~280 | ~4.43 | > 0.1 |

Note: This data is representative for azo-containing aromatic compounds and serves as an example of typical TDDFT output.

The accuracy of DFT and TDDFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.net A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.orgq-chem.com Larger basis sets provide more flexibility for describing the spatial distribution of electrons, leading to higher accuracy but also significantly increasing computational time. q-chem.com

Commonly used basis sets for organic molecules are the Pople-style split-valence basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p). researchgate.netresearchgate.net The "(d,p)" notation indicates the addition of polarization functions, which are necessary to accurately describe bonding in three-dimensional space. The "+" signifies the inclusion of diffuse functions, which are important for describing weakly bound electrons.

The choice of the density functional is equally critical. The B3LYP functional is a popular hybrid functional that often provides reliable results for geometries and energies of many organic systems. reddit.com However, for specific properties like charge-transfer excitations, which can be relevant in push-pull systems like azo dyes, other functionals may be more suitable. mdpi.com Range-separated hybrids (e.g., CAM-B3LYP) or functionals with a higher percentage of exact Hartree-Fock exchange (e.g., M06-2X) are often benchmarked to find the most accurate approach for predicting excited-state properties. mdpi.comresearchgate.net Therefore, a crucial step in computational studies is the evaluation of different functional and basis set combinations against available experimental data or higher-level theoretical benchmarks to ensure the chosen level of theory is appropriate for the system under investigation. researchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a detailed picture of the electron distribution and energy levels within a molecule, which are central to understanding its chemical reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.netscispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. researchgate.net For a molecule like this compound, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the phenyldiazenyl aniline (B41778) ring, while the LUMO is often distributed over the electron-withdrawing benzamide moiety and the azo bridge. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

The following table provides an example of the energy values calculated for frontier molecular orbitals.

Table 3: Example of Frontier Molecular Orbital Energy Calculations| Parameter | Energy Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

Note: These values are illustrative for a conjugated azo dye system and are used to assess electronic properties and reactivity.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. malayajournal.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential, shown in shades of red, are associated with high electron density and are susceptible to electrophilic attack. In this compound, these sites would likely include the oxygen atom of the carbonyl group and the nitrogen atoms of the azo group. niscpr.res.in Regions of positive electrostatic potential, colored in blue, indicate electron-deficient areas and are prone to nucleophilic attack. niscpr.res.in Such a site would be the hydrogen atom of the amide (N-H) group. Intermediate potential values are shown in green and yellow. malayajournal.org The MEP surface provides a comprehensive, three-dimensional picture of the molecule's reactivity, complementing the information derived from FMO analysis. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular charge transfer (ICT), donor-acceptor interactions, and the resulting molecular stability. This analysis transforms the complex molecular wavefunctions into a set of localized orbitals that align with classical chemical bonding concepts. The stabilization energy, E(2), associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO is a key indicator of the strength of these interactions.

For this compound, significant intramolecular charge transfer events are expected due to the presence of multiple lone-pair-bearing atoms (O, N, Cl) and extensive π-conjugated systems. The most significant interactions would involve the delocalization of lone pairs into adjacent antibonding orbitals (n→π* and n→σ) and delocalizations between π-orbitals of the aromatic rings (π→π).

Key anticipated interactions include:

Amide Resonance: A strong interaction between the lone pair of the amide nitrogen (N) and the antibonding π* orbital of the carbonyl group (C=O). This n→π* delocalization is characteristic of the amide bond, contributing to its planar geometry and stability.

Azo Group Interactions: Delocalization involving the nitrogen lone pairs of the azo group (-N=N-) and the π-systems of the adjacent phenyl rings.

Substituent Effects: The electron-withdrawing chloro group and the extensive π-system influence the electron distribution across the entire molecule.

A hypothetical table of the most significant stabilization energies, based on studies of similar benzamide and azobenzene (B91143) structures, is presented below. niscpr.res.in

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N)Amide | π* (C=O) | 55.8 | Amide Resonance |

| π (CAryl-CAryl) | π* (N=N) | 22.5 | π-conjugation |

| π (N=N) | π* (CAryl-CAryl) | 20.1 | π-conjugation |

| LP (O)Carbonyl | σ* (N-CCarbonyl) | 28.4 | Hyperconjugation |

| LP (Cl) | σ* (CAryl-CAryl) | 5.2 | Hyperconjugation |

Note: The data in this table is illustrative and represents typical values for analogous molecular fragments.

Computational Vibrational Spectroscopy: IR and Raman Spectral Prediction and Assignment

Computational vibrational spectroscopy, typically performed using Density Functional Theory (DFT) methods like B3LYP with a 6-311G(d,p) basis set, is a standard tool for predicting and interpreting Infrared (IR) and Raman spectra. cardiff.ac.ukorientjchem.org Theoretical frequency calculations help in the precise assignment of vibrational modes observed experimentally. The assignments are often confirmed by analyzing the Total Energy Distribution (TED).

For this compound, the vibrational spectrum would be complex, but key functional groups produce characteristic bands. The predicted wavenumbers for these signature vibrations provide a theoretical fingerprint of the molecule.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| N-H Stretch (Amide) | 3350 | Medium | Low |

| Aromatic C-H Stretch | 3100-3000 | Medium | High |

| C=O Stretch (Amide I) | 1685 | Very High | Medium |

| Aromatic C=C Stretch | 1600-1450 | High | High |

| N-H Bend (Amide II) | 1540 | High | Low |

| N=N Stretch | 1440 | Low (symmetry forbidden in trans-azobenzene, but active here) | High |

| C-N Stretch | 1310 | Medium | Medium |

| C-Cl Stretch | 750 | High | Medium |

Note: The data in this table is illustrative, based on typical frequency ranges for the specified functional groups from computational studies on related molecules. niscpr.res.inmalayajournal.orgresearchgate.netresearchgate.net

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.netliverpool.ac.uk These predictions, when compared to experimental spectra, can confirm structural assignments and provide insight into the electronic environment of the nuclei.

The predicted chemical shifts for this compound would reflect its complex structure. The aromatic protons and carbons would resonate in distinct regions, influenced by the electronic effects of the chloro, amide, and azo substituents. The amide proton (N-H) is expected to appear significantly downfield due to hydrogen bonding and deshielding effects from the adjacent carbonyl group.

| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| N-H (Amide) | ~10.5 | - |

| Aromatic C-H | 7.2 - 8.2 | - |

| C=O (Carbonyl) | - | ~166 |

| Aromatic C-N | - | ~140-150 |

| Aromatic C-Cl | - | ~135 |

| Aromatic C-C/C-H | - | 120 - 130 |

Note: The data in this table is illustrative and represents typical chemical shift ranges for protons and carbons in similar chemical environments. researchgate.net

Theoretical Investigation of (E)/(Z) Photoisomerization Pathways and Energy Barriers

A defining characteristic of azobenzene-containing compounds is their ability to undergo reversible (E) to (Z) (or trans to cis) photoisomerization. acs.orgnih.gov Computational chemistry is essential for mapping the reaction pathways and calculating the energy barriers associated with this process, which can occur via rotation around the N=N double bond or inversion through a linear transition state at one of the nitrogen centers. researchgate.netpolimi.it

To investigate the isomerization mechanism, the potential energy surfaces (PES) of the ground electronic state (S₀) and relevant excited states (typically S₁ (nπ) and S₂ (ππ)) are explored. researcher.life This is done by systematically changing key geometric coordinates, such as the C-N=N-C dihedral angle (for the rotation pathway) and the C-N=N bond angles (for the inversion pathway), and calculating the energy at each point. This mapping reveals the minimum energy pathways connecting the (E) and (Z) isomers and identifies the transition states.

Once the approximate location of a transition state (TS) is found on the PES, its exact geometry is optimized. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., N=N bond rotation). researchgate.net The energy difference between the stable isomer and the transition state defines the activation energy barrier for the isomerization. For thermal (ground state) Z→E isomerization, the inversion pathway is often favored for azobenzene derivatives.

| Species | Pathway | Relative Energy (kcal/mol) |

|---|---|---|

| (E)-isomer | - | 0.0 (Reference) |

| (Z)-isomer | - | ~12.0 |

| Transition State (S₀) | Rotation | ~45.0 |

| Transition State (S₀) | Inversion | ~23.0 |

Note: The data in this table is a hypothetical representation of typical energy differences for substituted azobenzenes on the ground state (S₀) surface. researchgate.netresearchgate.net

Advanced Molecular Modeling for Intermolecular Interactions

In the solid state, the arrangement of molecules is governed by a network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing and material properties. For this compound, several types of interactions are expected to play a role.

The most dominant interaction is likely to be the N-H···O hydrogen bond between the amide groups of adjacent molecules. This interaction is a common and strong directional force in the crystal structures of benzamides, often leading to the formation of infinite chains or dimeric motifs. nih.govnih.gov

Other significant interactions may include:

π-π Stacking: The multiple aromatic rings can stack on top of each other, contributing to crystal stability through favorable π-orbital overlap. nih.gov

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving aromatic C-H donors and oxygen or π-system acceptors can further stabilize the crystal lattice. nih.gov

Halogen-related Interactions: The chloro substituent can participate in C-H···Cl or Cl···Cl interactions.

These interactions can be visualized and quantified using tools like Hirshfeld surface analysis, which maps close intermolecular contacts, and the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density to identify and characterize chemical bonds and non-covalent interactions.

Conformational Analysis and Flexibility

The conformational preferences of this compound are primarily dictated by the rotational barriers around the amide bond (C-N) and the single bonds connecting the phenyl rings. The inherent flexibility of the molecule arises from the torsional freedom of the 2-chlorobenzoyl group and the 4-(phenyldiazenyl)phenyl moiety relative to the central amide plane.

Theoretical studies on related N-aryl amides have shown that the conformational preferences are influenced by both steric and electronic factors. In N-aryl amides, the N-aryl group can adopt a conformation that is either trans or cis with respect to the amide oxygen atom. The planarity of the N-aryl group with the amide plane is a crucial factor, with non-planar arrangements often being energetically favorable to alleviate steric hindrance, especially with ortho-substituents. In the case of N,N-diaryl amides, the more electron-rich N-aryl group tends to occupy the trans position.

For this compound, the presence of the ortho-chloro substituent on the benzoyl ring introduces significant steric strain. This steric hindrance likely forces the 2-chlorophenyl ring to be non-coplanar with the amide group. A refined Lanthanide-Induced-Shift Analysis (LISA) combined with molecular mechanics and ab initio calculations on 2-chloro-N-methylbenzamide has suggested that both cis and trans conformers are non-planar. nih.gov

The (E)-azobenzene moiety introduces its own set of conformational characteristics. The phenyl rings of the azobenzene group are typically twisted relative to the central C-N=N-C plane, and the entire phenyldiazenylphenyl group can rotate relative to the amide linkage. The interplay between the steric repulsion from the ortho-chloro group and the electronic effects of the azobenzene unit will determine the molecule's most stable three-dimensional structure.

Computational methods such as Density Functional Theory (DFT) and molecular mechanics are employed to calculate the potential energy surface of the molecule as a function of key dihedral angles. These calculations help identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively.

Table 1: Representative Theoretical Conformational Data for Substituted Benzamides

| Compound | Method | Dihedral Angle (°)* | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 2-chloro-N-methylbenzamide | Ab initio | Non-planar cis and trans | - | nih.gov |

| N-methylbenzamide | Ab initio | ~25 (CO/phenyl) | - | nih.gov |

| N,N-dimethylbenzamide | Ab initio | ~40-60 (CO/phenyl) | - | nih.gov |

*Dihedral angles refer to the twist between the carbonyl group and the phenyl ring.

Molecular Recognition and Ligand Interaction Modeling (General Chemical Systems)

The structural features of this compound, namely the hydrogen bond donor (N-H), hydrogen bond acceptor (C=O), and the extended aromatic system of the azobenzene moiety, suggest its potential to participate in various non-covalent interactions that are crucial for molecular recognition.

Hydrogen Bonding: The amide group is a classic motif for forming strong hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a potent hydrogen bond acceptor. In computational models of related benzamides, intermolecular N-H···O hydrogen bonds are frequently observed to link molecules into chains or other supramolecular assemblies. researchgate.net

π-Interactions: The multiple phenyl rings in the molecule provide extensive surfaces for π-π stacking and C-H···π interactions. The azobenzene moiety, in particular, is known to engage in π-stacking interactions, which can be a significant driving force in the formation of molecular complexes. Computational studies on N-methyl-N-phenylbenzamides have highlighted the importance of C-H···π interactions in the absence of strong hydrogen bonds. researchgate.net

Halogen Bonding: The chlorine atom on the benzoyl ring can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) that can interact with nucleophilic sites on other molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. Docking studies on compounds containing benzamide and azobenzene moieties have been performed to understand their binding modes with various proteins. For instance, docking simulations of benzamide derivatives have been used to predict their binding affinity to enzymes like acetylcholinesterase and BACE1, revealing key interactions with amino acid residues in the active site. nih.gov Similarly, photoswitchable ligands incorporating azobenzene have been modeled to understand their differential binding to receptors in their trans and cis forms.

The interaction of this compound with a hypothetical receptor could involve a combination of these interactions. The amide group could form hydrogen bonds with polar residues, while the aromatic rings could engage in π-stacking with aromatic residues like tyrosine, phenylalanine, or tryptophan. The 2-chloro substituent could further modulate binding affinity and selectivity through steric and electronic effects.

Table 2: Examples of Interaction Energies from Molecular Docking Studies of Related Compounds

| Ligand Class | Target Protein | Key Interactions | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Benzamide derivatives | Acetylcholinesterase (AChE) | π-π stacking with Tyr337, H-bonds | -10.8 to -11.2 | nih.gov |

| Benzamide derivatives | BACE1 | H-bonds | -8.9 (reference) | nih.gov |

| Sulfonamide derivatives | Dihydropteroate Synthase | H-bonds, hydrophobic interactions | High binding energy | nih.gov |

These computational approaches provide a powerful framework for understanding the structure-property relationships of this compound at the molecular level, guiding further experimental studies and the rational design of new functional molecules.

Photochemistry and Photochromic Properties of E 2 Chloro N 4 Phenyldiazenyl Phenyl Benzamide

Photoisomerization Mechanism of the Azo Chromophore

The photoisomerization of the azo chromophore in azobenzene (B91143) derivatives can proceed through two primary pathways: rotation and inversion. acs.org The rotational pathway involves the torsion of the CNNC dihedral angle, while the inversion pathway proceeds through an in-plane movement of one of the nitrogen atoms. acs.org The specific mechanism can be influenced by factors such as the excitation wavelength and the surrounding environment. acs.orgacs.org

The trans-to-cis photoisomerization of azobenzene derivatives is typically initiated by irradiating the trans isomer with UV light, which excites the molecule from the ground state (S₀) to an excited state (S₁ or S₂). researchgate.netnih.gov For many azobenzene derivatives, excitation into the S₂(ππ) state is a common route for this isomerization. acs.org Following excitation, the molecule undergoes rapid internal conversion to the S₁(nπ) state. rsc.org

The isomerization from the excited state back to the ground state can occur through a conical intersection, which is a point where the potential energy surfaces of the S₁ and S₀ states cross. nih.gov This allows for a very efficient and rapid non-radiative decay back to the ground state, populating both the trans and cis isomers. nih.gov The dynamics of this process are incredibly fast, often occurring on the picosecond or even femtosecond timescale. nih.gov Studies on azobenzene have shown that the evolution from the excited trans state involves multiple time constants, reflecting relaxation to different intermediate states before reaching the ground state. nih.gov

The quantum yield of the trans-to-cis photoisomerization, which is the efficiency of the photochemical reaction, is dependent on the excitation wavelength. acs.org This violation of Kasha's rule is a notable feature of azobenzene photochemistry and suggests that the relaxation pathways from different excited states are not identical. acs.org

The cis isomer of an azobenzene derivative can revert to the more stable trans isomer through two primary pathways: photoreversion and thermal relaxation. rsc.org Photoreversion is achieved by irradiating the cis isomer with light of a longer wavelength, typically in the visible region, which corresponds to the nπ* absorption band of the cis isomer. rsc.org This process also proceeds through excitation to the S₁ state and subsequent relaxation to the ground state, populating the trans isomer. spiedigitallibrary.org

In the absence of light, the metastable cis isomer will thermally relax back to the trans isomer. rsc.orgrsc.org This process is a unimolecular, first-order reaction, and its rate is highly dependent on the structure of the azobenzene derivative and the surrounding environment, including the polarity of the solvent. digitellinc.comrsc.org The energy barrier for this thermal isomerization determines the half-life of the cis isomer. rsc.org

Kinetics and Thermodynamics of Photoisomerization

The kinetics and thermodynamics of the photoisomerization of azobenzene derivatives are crucial for understanding and predicting their behavior in various applications. These parameters can be determined through spectroscopic techniques, such as UV-Vis absorption spectroscopy, by monitoring the changes in the absorption spectra of the trans and cis isomers over time. nih.gov

The rate constants for both the trans-to-cis and cis-to-trans photoisomerization can be determined by fitting the time-dependent changes in absorbance to appropriate kinetic models. aip.org The forward (trans-to-cis) and reverse (cis-to-trans) photoisomerization processes are often modeled as first-order reactions. nsf.gov

Illustrative Data Table for Photoisomerization Rate Constants of a Generic Azobenzene Derivative

| Process | Wavelength (nm) | Rate Constant (k) | Reference |

| trans-to-cis | 365 | kTC | aip.org |

| cis-to-trans | 455 | kCT | aip.org |

Note: The specific values for kTC and kCT are dependent on the specific azobenzene derivative, solvent, and irradiation intensity and are not provided here as they are not available for the title compound.

When a solution of an azobenzene derivative is continuously irradiated with light of a specific wavelength, a photostationary state (PSS) is eventually reached. nih.gov At the PSS, the rates of the forward and reverse photoisomerization reactions are equal, resulting in a constant ratio of the trans and cis isomers. nih.govnsf.gov The composition of the PSS is dependent on the irradiation wavelength, light intensity, and the quantum yields of the forward and reverse photoreactions. nih.govrsc.org By carefully selecting the irradiation wavelength, it is possible to enrich the solution with either the trans or the cis isomer. digitellinc.com For instance, irradiation with UV light typically leads to a PSS with a high proportion of the cis isomer, while irradiation with visible light shifts the equilibrium towards the trans isomer. aip.org

Illustrative Data Table for Photostationary State Composition of a Generic Azobenzene Derivative

| Irradiation Wavelength (nm) | % trans at PSS | % cis at PSS | Reference |

| 365 | ~10-20% | ~80-90% | digitellinc.com |

| 455 | ~60-70% | ~30-40% | aip.org |

Note: These are typical values for azobenzene derivatives and the actual PSS composition for (E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide may vary.

The thermal stability of the Z (cis) isomer is a critical parameter, especially for applications that require the long-term storage of the metastable state. The thermal half-life (t1/2) is the time it takes for half of the cis isomers in a sample to revert to the trans form in the dark. rsc.org This value is inversely proportional to the first-order rate constant for thermal relaxation.

The thermal half-life of the Z-isomer can be significantly influenced by the substituents on the azobenzene core and the polarity of the solvent. digitellinc.comrsc.org Electron-withdrawing groups can affect the lifetime of the cis isomer. nsf.gov For some azobenzene derivatives, the thermal half-life can range from milliseconds to hours, or even days. researchgate.netchalmers.se

Illustrative Data Table for Thermal Half-Life of a Generic Azobenzene Derivative in Different Solvents

| Solvent | Half-life (t1/2) | Reference |

| Toluene | ~100 s | chalmers.se |

| Acetonitrile | ~520 s | chalmers.se |

Note: The half-life is highly dependent on the specific molecular structure and the values presented are for a generic azoheteroarene and not specific to the title compound.

Influence of Environmental Factors on Photochromism

The photochromic behavior of azobenzene derivatives is highly sensitive to their surrounding environment. Factors such as solvent polarity and the pH of the medium can significantly alter the rates of isomerization, the stability of the isomers, and their absorption spectra.

Solvent polarity plays a crucial role in the photoisomerization of azobenzene compounds. The interaction between the solvent and the solute can stabilize the ground, excited, or transition states involved in the isomerization process, thereby influencing the compound's spectral properties (solvatochromism) and switching kinetics.

Generally, the E isomer of an azobenzene derivative is less polar than the Z isomer. The photoisomerization from E to Z involves transitions to excited states (S1 or S2), whose polarity can differ from the ground state. Polar solvents may stabilize these states differently, leading to shifts in the absorption maxima. For many azobenzene derivatives, a shift to longer wavelengths (bathochromic or red shift) is observed in the π–π* transition band with increasing solvent polarity. This positive solvatochromism is attributed to the stabilization of the more polar excited state. researchgate.netresearchgate.net The weaker n–π* transition is typically less sensitive to solvent polarity.

The effect of solvent polarity on the absorption maxima for a representative donor-acceptor substituted azo dye is illustrated in the table below.

| Solvent | Polarity Index (ET(30)) | λmax (nm) |

|---|---|---|

| Cyclohexane | 31.2 | 490 |

| Toluene | 33.9 | 505 |

| Chloroform | 39.1 | 515 |

| Ethanol | 51.9 | 520 |

| Methanol | 55.5 | 523 |

| Dimethyl Sulfoxide (DMSO) | 45.1 | 528 |

This table presents representative data for a donor-acceptor azo dye to illustrate the principle of solvatochromism; values are adapted from studies on related compounds.

The pH of the solution is a critical parameter, especially for azobenzenes containing basic sites like the azo nitrogen atoms. In acidic media, the azo group can be protonated, which significantly alters the electronic structure and photochromic properties of the molecule. nih.govacs.org

Protonation of the azo bridge in the Z isomer can drastically lower the energy barrier for isomerization, leading to a rapid, acid-catalyzed thermal conversion back to the more stable E isomer. acs.orgrug.nl This effect can be used to tune the half-life of the Z isomer.

In the presence of very strong acids, stable protonated species known as azonium ions can form. These ions exhibit a significant bathochromic shift in their absorption spectra, often moving the primary absorption band well into the visible region. nih.govresearchgate.net This pH-gated photochromism can even lead to reversed switching behavior, where visible light induces the E to Z transition in the protonated form. nih.gov The addition of conventional acids is a known method to destabilize the Z-azobenzene form at varying rates. acs.org

Quantum Yield Determination for Photoisomerization

The efficiency of a photoisomerization reaction is quantified by its quantum yield (Φ). The quantum yield for the E→Z transition (ΦE→Z) is the ratio of the number of molecules that isomerize to the Z form to the number of photons absorbed by the E isomer. A similar definition applies to the reverse process (ΦZ→E).

Determining the quantum yield is essential for understanding the photochemical mechanism and for designing efficient molecular switches. These values are highly dependent on the molecular structure, substituents, excitation wavelength, and the surrounding environment (e.g., solvent). researchgate.netresearchgate.net For instance, azobenzene derivatives with amide groups investigated in DMSO have shown trans to cis isomerization quantum yields in the range of 2-7%. nih.gov The environment can have a dramatic effect; the quantum yield for an azobenzene attached to single-stranded DNA was found to be about 3-fold lower than for free azobenzene, and 15-fold lower when incorporated into double-stranded DNA. nih.gov

The table below summarizes photoisomerization quantum yields for azobenzene and related derivatives under various conditions.

| Compound | Solvent | Excitation λ (nm) | Φ (E→Z) | Φ (Z→E) |

|---|---|---|---|---|

| Azobenzene | Methanol | 313 | 0.11 | 0.46 |

| Azobenzene | Methanol | 436 | 0.25 | 0.52 |

| Amide-Azo Derivative L1 | DMSO | ~365 | 0.062 | N/A |

| Amide-Azo Derivative L2 | DMSO | ~365 | 0.028 | N/A |

| Azobenzene in ssDNA | Buffer | 334 | 0.036 | N/A |

Data adapted from multiple sources to illustrate typical quantum yield values. nih.govnih.govrsc.org N/A indicates data not available in the cited source.

Spectroscopic Monitoring Techniques for Photochromic Transitions

The dynamic process of photoisomerization can be monitored in real-time using various spectroscopic techniques that are sensitive to the structural and electronic changes occurring in the molecule.

UV-Visible (UV-Vis) absorption spectroscopy is the most common method for monitoring photochromic transitions in azobenzenes. The E and Z isomers have distinct absorption spectra. The more stable E isomer typically displays a strong absorption band in the UV region (around 320-360 nm), corresponding to the π–π* electronic transition, and a much weaker, often-forbidden n–π* transition in the visible region (around 440 nm). wikipedia.org

Upon irradiation with UV light, the molecule converts to the Z isomer. This process can be observed in real-time by the decrease in the intensity of the π–π* band and a concurrent increase in the intensity of the n–π* band. nih.govscispace.com The system eventually reaches a photostationary state (PSS), which is a light-dependent equilibrium mixture of the two isomers. The reverse Z→E isomerization can be initiated with light corresponding to the n–π* absorption band (e.g., blue or green light) or can occur thermally in the dark. scispace.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful tool for quantitatively determining the ratio of E and Z isomers in a solution. nih.gov The geometric difference between the planar E isomer and the non-planar Z isomer results in different chemical environments for the protons on the phenyl rings.

Consequently, the aromatic protons of the two isomers exhibit distinct signals in the ¹H NMR spectrum. Upon irradiation of an E-isomer solution, a new set of signals corresponding to the Z-isomer appears. nih.gov By integrating the signals unique to each isomer, the relative concentration of the E and Z forms can be calculated accurately at the photostationary state or at any point during the thermal relaxation process.

The table below provides hypothetical chemical shift data to illustrate how NMR can distinguish between isomers.

| Isomer | Proton Assignment (Example) | Chemical Shift (δ, ppm) |

|---|---|---|

| E (trans) | Aromatic H (ortho to -N=N-) | ~7.8-8.0 |

| Z (cis) | Aromatic H (ortho to -N=N-) | ~6.8-7.0 |

| E (trans) | Aromatic H (ortho to -NHCO-) | ~7.6-7.8 |

| Z (cis) | Aromatic H (ortho to -NHCO-) | ~7.4-7.6 |

This table shows representative chemical shift ranges for aromatic protons in E and Z isomers of N-aryl benzamide (B126) azobenzene derivatives. The upfield shift for protons in the Z isomer is characteristic, resulting from changes in ring-current anisotropy.

Structure Property Relationships Spr and Functional Modulation of E 2 Chloro N 4 Phenyldiazenyl Phenyl Benzamide

Correlation of Substituent Effects with Spectroscopic Features (e.g., Absorption Wavelengths)

The electronic absorption spectrum of an azobenzene (B91143) derivative is characterized by two main absorption bands: a high-intensity π–π* transition typically in the UV region and a lower-intensity n–π* transition in the visible region. nih.gov The precise wavelengths (λmax) of these transitions are highly sensitive to the nature and position of substituents on the phenyl rings.

In (E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide, the key substituents influencing the spectroscopic features are the ortho-chloro group on the benzamide (B126) ring and the entire N-(4-(phenyldiazenyl)phenyl)benzamide moiety itself.

Electronic Nature of Substituents : The introduction of electron-withdrawing groups, such as the chloro-substituted benzamide group, can significantly influence the absorption spectra of both E and Z isomers. nih.gov Electron-withdrawing substituents tend to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can lead to a shift in the absorption maxima. nih.gov Specifically, the interaction of the lone pair electrons of the azo nitrogen atoms with the aromatic π-system is altered, affecting the n–π* transition. researchgate.net

The table below illustrates the typical absorption characteristics of azobenzene and how they are modified by substituents.

| Compound Type | Typical π–π* Transition (E-isomer) | Typical n–π* Transition (E-isomer) | Effect of Substituents |

|---|---|---|---|

| Azobenzene (unsubstituted) | ~320 nm | ~440 nm | Baseline for comparison. |

| Azobenzene with Electron-Donating Groups (e.g., -NH₂, -OR) | Red-shifted (Bathochromic) | Blue-shifted (Hypsochromic) | π–π* and n–π* bands may merge, creating a "pseudo-stilbene" type. nih.gov |

| Azobenzene with Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -CONH-) | Generally red-shifted | Shift can vary, but influences isomer stability. nih.gov | Significantly influences absorption spectra and slows thermal Z-to-E relaxation. nih.gov |

Rational Design Principles for Modulating Photophysical Behavior

The rational design of azobenzene-based molecular switches involves the strategic placement of substituents to control their photoisomerization behavior, including the wavelength required for switching and the stability of the isomers.

The electronic properties of substituents directly impact the E→Z photoisomerization and the subsequent Z→E thermal relaxation.

Photoisomerization : The E/Z photoisomerization of azobenzenes proceeds through the excitation of electrons from an occupied π molecular orbital (MO) to an unoccupied π* MO, or from a non-bonding (n) orbital on the nitrogen atoms to the π* MO. nih.gov Electron-withdrawing groups, such as the 2-chlorobenzamide (B146235) moiety, can modulate the energy levels of these orbitals. This can shift the required activation wavelength; for instance, strategic substitution can enable isomerization with visible or even red light, which is advantageous for biological applications due to deeper tissue penetration. researchgate.net

Thermal Relaxation : The stability of the metastable Z-isomer is crucial for many applications. The Z-to-E thermal isomerization process is often slower in azobenzenes functionalized with electron-withdrawing groups compared to those with electron-donating or simple alkyl groups. nih.gov This prolonged half-life of the Z-isomer is attributed to the electronic stabilization effects on the transition state of the relaxation process. nih.gov

Steric effects, particularly from ortho-substituents, play a critical role in modulating photophysical behavior.

Spectral Overlap : A key consequence of ortho-substitution is that it can cause a significant spectral overlap between the n–π* absorption bands of the E and Z-isomers. acs.org This overlap occurs because the steric bulk perturbs the lone pair orbitals of the azo-bond, increasing the intensity of the n–π* transition for the E-isomer. While this can make E→Z isomerization efficient, the overlap can decrease the yield of the reverse Z→E photoisomerization, as the light intended to switch the Z-isomer back to the E-isomer may also be absorbed by the remaining E-isomer. acs.org

Mechanistic Insights into the Interplay of Benzamide and Azo Moieties

Hydrogen Bonding : The amide group (-CONH-) contains an N-H bond that can act as a hydrogen bond donor. This allows for the possibility of forming an intramolecular hydrogen bond with one of the nitrogen atoms of the azo group. The formation of such a hydrogen bond can restrict the free movement of the azo molecule, thereby influencing its photoisomerization and thermal relaxation dynamics. rsc.orgnih.gov This interaction can stabilize the ground state and potentially raise the energy barrier for isomerization.

Electronic Communication : The benzamide group is electronically connected to the azobenzene chromophore through the N-phenyl linker. The carbonyl group (C=O) is electron-withdrawing, influencing the electron density of the adjacent phenyl ring and, by extension, the azo group. This electronic communication modulates the energy of the π–π* and n–π* transitions. The dihedral angle between the phenyl rings, which is influenced by the amide linkage, also affects the degree of π-conjugation across the molecule, thereby impacting its electronic and photophysical properties. nih.govnih.gov

Influence of Stereochemistry (E/Z Isomerism) on Molecular Properties

The E/Z isomerism at the core of the azo group leads to two distinct stereoisomers with dramatically different properties. The reversible switching between these two states is the basis of their application. cinz.nz

(E)-Isomer (trans) : This is typically the more thermodynamically stable isomer. It has a nearly planar, elongated, or rod-like structure. This shape allows for efficient π-stacking in condensed phases. The dipole moment is generally low due to the centrosymmetric nature of the core azobenzene structure. cinz.nz

(Z)-Isomer (cis) : This isomer is thermodynamically less stable. Irradiation with light of an appropriate wavelength (corresponding to the π–π* or n–π* transition of the E-isomer) triggers the conversion to the Z-isomer. cinz.nz The Z-isomer has a bent or V-shaped structure, which disrupts packing and changes material properties like viscosity and phase transition temperatures. rsc.org This bent conformation removes the center of symmetry, resulting in a significantly larger molecular dipole moment. rsc.org

The spectroscopic properties also change markedly upon isomerization. For the Z-isomer, the intense π–π* absorption band is typically blue-shifted (hypsochromic effect) and decreases in intensity, while the n–π* band becomes more prominent. nih.gov These distinct spectral signatures allow for the selective photo-conversion between isomers and for monitoring the state of the switch. nih.gov

The table below summarizes the key differences between the E and Z isomers of a typical azobenzene derivative.

| Property | (E)-Isomer (trans) | (Z)-Isomer (cis) |

|---|---|---|

| Thermodynamic Stability | More stable | Less stable (metastable) |

| Molecular Shape | Elongated, rod-like | Bent, V-shaped |

| Dipole Moment | Low (near zero for symmetric azobenzene) | Higher, non-zero |

| π–π* Absorption Band | High intensity (e.g., ~320-350 nm) | Lower intensity, blue-shifted (hypsochromic) nih.gov |

| n–π* Absorption Band | Low intensity, symmetry-forbidden (e.g., ~440 nm) | Higher intensity, symmetry-allowed nih.gov |

Exploration of Advanced Material and Chemical Applications of E 2 Chloro N 4 Phenyldiazenyl Phenyl Benzamide Non Clinical

Utilization as Advanced Chromophores and Dyes in Materials Science

The defining feature of (E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide is the phenyldiazenyl group, commonly known as an azobenzene (B91143) unit. This structure is a powerful chromophore, responsible for absorbing light, which gives the compound its color. The extended π-conjugated system across the molecule allows for strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum.

Azobenzene-containing compounds are renowned for their ability to undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. The (E)-isomer (trans) is generally more thermodynamically stable. Upon exposure to UV light, it can convert to the (Z)-isomer (cis). This process can often be reversed by exposing the molecule to visible light or through thermal relaxation. This photo-induced change in molecular geometry can be harnessed to alter the bulk properties of a material, leading to the creation of photo-responsive systems. While no specific studies document the use of This compound in this context, its structure is archetypal for such applications.

The distinct states of the (E) and (Z) isomers can be used to represent binary data (0 and 1), forming the basis for optical data storage. The ability to "write" information with one wavelength of light and "erase" it with another (or with heat) makes azobenzene derivatives prime candidates for rewritable optical media and molecular switches. The specific absorption maxima and the quantum yields of isomerization for This compound would need to be experimentally determined to assess its suitability for these applications.

Integration into Sensor Technologies

The electronic properties of the azobenzene unit can be sensitive to its chemical environment, a principle that can be exploited in sensor design.

The nitrogen atoms in the azo group (-N=N-) possess lone pairs of electrons and can be protonated under acidic conditions. This protonation alters the electronic structure of the chromophore, leading to a change in its light absorption properties and thus a visible color change. This mechanism is the foundation for halochromic (pH-responsive) behavior. nih.govmdpi.com While many pH indicators are based on natural dyes like anthocyanins, synthetic azo dyes are also widely used. nih.govresearchgate.net The potential of This compound as a pH indicator would depend on the pKa of its azo group and the distinctness of the color change upon protonation.

The benzamide (B126) portion of the molecule could be chemically modified to include specific binding sites for analytes like metal ions or anions. Binding of an analyte to this receptor site could influence the electronic properties of the attached azobenzene chromophore, resulting in a detectable optical signal (colorimetric or fluorescent). This would form the basis of a chemo-sensor. The design of such a sensor would require targeted synthesis and testing, for which no data currently exists for this specific compound.

Coordination Chemistry: this compound as a Ligand

A ligand is a molecule or ion that bonds to a central metal atom to form a coordination complex. uomustansiriyah.edu.iqThis compound has several potential donor sites for coordinating with metal ions, including the oxygen atom of the carbonyl group (C=O), the nitrogen atom of the amide group (-NH-), and the nitrogen atoms of the azo group (-N=N-). uni-wuerzburg.de The ability to act as a monodentate or bidentate ligand would allow it to form various complex structures with transition metals. allen.ac.inuci.edu The electronic and steric properties of the resulting metal complexes would be influenced by the nature of the metal ion and the coordination mode of the ligand. Research into the synthesis and characterization of such complexes has not been reported.

Synthesis and Characterization of Metal Complexes

A thorough search of scholarly articles and chemical databases did not yield any specific studies detailing the synthesis and characterization of metal complexes using this compound as a ligand. The general reactivity of related azo-containing benzamide ligands with transition metals suggests that this compound could potentially form stable complexes. Typically, the synthesis of such complexes involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, often with gentle heating.

Characterization of these hypothetical complexes would likely involve a suite of spectroscopic and analytical techniques. However, without experimental data, no specific findings can be reported.

Investigation of Metal-Ligand Coordination Modes and Geometries

There are no published investigations into the metal-ligand coordination modes and geometries for complexes of this compound. Based on the structure of the ligand, several coordination modes could be postulated. The azo group (-N=N-) and the amide group (-C(O)NH-) are potential donor sites. Coordination could occur through one or both nitrogen atoms of the azo group and the oxygen or nitrogen atom of the amide linkage. This could lead to the ligand acting in a monodentate, bidentate, or even bridging fashion.

The geometry of any potential metal complexes would be dependent on the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. Without experimental evidence, any discussion of coordination modes and geometries remains speculative.

Spectroscopic and Magnetic Properties of Metal Complexes

No experimental data on the spectroscopic and magnetic properties of metal complexes derived from this compound have been reported. Spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy would be crucial in characterizing these hypothetical complexes. For instance, changes in the vibrational frequencies of the C=O, N-H, and N=N bonds in the IR spectrum upon coordination to a metal ion could provide insights into the binding mode.

Similarly, the magnetic properties of any such complexes would depend on the central metal ion and the ligand field environment. The magnetic moment, determined through susceptibility measurements, would indicate the number of unpaired electrons, providing information about the spin state and geometry of the complex. The absence of synthesized complexes means that no such data is available.

Role in Advanced Analytical Chemistry as a Reagent or Component of Detection Systems

There is no information available in the scientific literature regarding the use of this compound as a reagent or a component of detection systems in advanced analytical chemistry. Azo compounds are known for their chromophoric properties and are sometimes used as colorimetric reagents for the detection of metal ions. The potential for this specific compound to act as a chemosensor would depend on its selectivity and sensitivity towards particular analytes, which has not been investigated.

Q & A

Q. What are the established synthetic routes for (E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide?

Answer: The synthesis typically involves multi-step reactions:

Diazenylation : Coupling a phenyl diazonium salt with a 4-aminophenyl intermediate under controlled pH (e.g., acidic conditions) to form the phenyldiazenyl moiety .

Benzoylation : Reacting 2-chlorobenzoyl chloride with the diazenylated aniline derivative in the presence of a base (e.g., triethylamine) to form the benzamide core .

Purification : Final purification via HPLC or column chromatography, yielding the compound in ~60–75% purity .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Diazotization | NaNO₂, HCl (0–5°C) | 70–80% |

| Benzoylation | 2-Chlorobenzoyl chloride, DCM, Et₃N | 65–75% |

| Purification | Reverse-phase HPLC (ACN/H₂O) | >95% purity |

Q. How is the structural identity and purity of this compound validated?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., diazenyl protons at δ 7.5–8.2 ppm; benzamide carbonyl at ~168 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 394.07) .

- HPLC : Purity >95% confirmed using C18 columns with UV detection (λ = 254 nm) .

Q. What primary biological activities are reported for this compound?

Answer:

- Antiparasitic Activity : Inhibits Trypanosoma brucei (IC₅₀ = 1.2 µM) via interference with kinetoplastid membrane proteins .

- P2X7 Receptor Inhibition : Blocks ATP-induced calcium influx (IC₅₀ = 0.8 µM), suggesting anti-inflammatory potential .

- Antimicrobial Effects : Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of benzamide-diazenyl derivatives?

Answer:

- Substituent Effects :